molecular formula C₁₂H₁₆F₂O₇ B1139844 Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose CAS No. 86786-39-2

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

Cat. No.: B1139844
CAS No.: 86786-39-2
M. Wt: 310.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The synthesis of fluorinated glucose derivatives began in the late 1960s, driven by the need to study carbohydrate metabolism and develop metabolic tracers. In 1969, Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University (Prague) achieved the first synthesis of 2-deoxy-2-fluoro-D-glucose via a four-step sequence involving sulfonate intermediates. This work laid the foundation for later adaptations, including the introduction of radiolabeled fluorine-18 for PET imaging.

In 1978, Tatsuo Ido and Alfred P. Wolf at Brookhaven National Laboratory synthesized 2-deoxy-2-(fluoro-$$^{18}$$F)-D-glucose using 3,4,6-tri-O-acetyl-D-glucal and $$^{18}$$F-labeled molecular fluorine. This innovation enabled non-invasive imaging of glucose metabolism in oncology and neurology. Subsequent refinements by Stephen G. Withers in 1993 improved synthetic efficiency by employing acetyl hypofluorite for fluorination.

The acetyl-protected variant, this compound, emerged as a stable intermediate for large-scale radiopharmaceutical production. Its crystalline structure and solubility in organic solvents facilitated purification and handling.

Significance in Fluorinated Carbohydrate Chemistry

Fluorinated carbohydrates occupy a critical niche in chemical biology due to fluorine’s electronegativity and minimal steric impact, which alter molecular interactions without disrupting structural integrity. Key applications of this compound include:

  • PET Tracer Synthesis : As a precursor for $$^{18}$$F-fluorodeoxyglucose ($$^{18}$$F-FDG), it enables imaging of glucose uptake in tumors and neurological tissues.
  • Enzyme Mechanism Studies : The fluorine atom at C-2 inhibits glycolysis, making it a tool for probing hexokinase activity and metabolic trapping.
  • Glycosylation Reactions : The acetyl groups protect hydroxyl moieties during glycoside formation, allowing selective deprotection for oligosaccharide synthesis.

Table 1: Comparative Properties of Fluorinated Glucose Derivatives

Property This compound 2-Deoxy-2-fluoro-D-glucose
Molecular Formula C$${12}$$H$${16}$$F$$2$$O$$7$$ C$$6$$H$${11}$$FO$$_5$$
Molecular Weight (g/mol) 310.25 182.15
Key Functional Groups Acetyl, fluorine Hydroxyl, fluorine
Primary Application Radiopharmaceutical precursor Metabolic tracer

The acetyl groups enhance stability during storage and transport, while the fluorine substitution mimics natural glucose’s electronic profile, enabling competitive enzyme binding.

Nomenclature and Identification Systems

The systematic naming of this compound follows IUPAC guidelines for carbohydrate derivatives:

  • IUPAC Name : [(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate.
  • CAS Registry Numbers :
    • 86786-39-2 (parent compound)
    • 29069-93-0 (β-D-glucopyranosyl fluoride variant)
  • Molecular Formula : C$${12}$$H$${16}$$F$$2$$O$$7$$.
  • Molecular Weight : 310.25 g/mol.

Structural Identifiers :

  • SMILES : C(C(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C)=O.
  • InChIKey : OZIWIFNLCSFOGJ-LZQZFOIKSA-N.

The numbering system prioritizes the glucose backbone, with fluorine at C-2 and acetyl groups at C-3, C-4, and C-6. The β-configuration of the glucopyranosyl ring is critical for biological activity, as it matches natural glucose’s orientation.

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8-,9-,10-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIWIFNLCSFOGJ-PRFVCTMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yield

  • Step 1 : [18^{18}F]F2_2 is bubbled through a solution of ammonium acetate in acetic acid at room temperature, forming CH3_3CO_2$$$$^{18}F.

  • Step 2 : TAG (25 mg in 1 mL acetic acid) reacts with CH3_3CO_2$$$$^{18}F (24–32 µmol) under anhydrous conditions, followed by evaporation and hydrolysis with 2N HCl at 120°C for 12 minutes.

  • Radiochemical Yield : 18–20% (n = 220 runs).

ParameterValueSource
TAG Quantity25 mg
Hydrolysis Temperature120°C
Average Yield18.3 mCi per run

This method’s reproducibility has been validated in remote, semiautomated systems, reducing radiation exposure and enabling daily production.

Direct Fluorination with [18^{18}18F]F2_22 in Aqueous Media

An alternative strategy employs aqueous fluorination of D-glucal with [18^{18}F]F2_2, bypassing the need for acetyl hypofluorite. Ehrenkaufer et al. demonstrated that reacting D-glucal with [18^{18}F]F2_2 in water at room temperature produces a 2:1 mixture of 2-fluoro-2-deoxy-D-glucose (2-FDG) and its mannose epimer (2-FDM).

Key Modifications for Improved Stereoselectivity

  • Solvent Polarity : Using polar solvents (e.g., water) increases 2-FDG:2-FDM ratio to 20:1, whereas acetic acid reduces it to 80:20.

  • Purification : Chromatographic separation on silica gel with aqueous acetonitrile (0.3% H2_2O) isolates 2-FDG with 95% radiochemical purity.

Gas/Solid-Phase Synthesis with Sodium Acetate

A simplified method by Ehrenkaufer and Potocki involves reacting [18^{18}F]F2_2 with solid sodium acetate trihydrate to generate CH3_3CO_2$$$$^{18}F. This gas/solid-phase reaction minimizes side products and enhances scalability:

  • Fluorination : [18^{18}F]F2_2 is passed over sodium acetate trihydrate, forming CH3_3CO_2$$$$^{18}F.

  • Reaction with D-Glucal : The hypofluorite reacts with D-glucal in water, followed by HCl hydrolysis.

  • Purification : Serial chromatography over charcoal, ion-retardation resin, and alumina yields injectable 2-FDG.

MetricValueSource
Radiochemical Yield40%
Total Synthesis Time15 minutes
Purity>95%

Nucleophilic Fluorination with Aminopolyether Supports

Recent advances explore nucleophilic routes using K18^{18}F complexes stabilized by aminopolyether crowns. This method, compatible with low-energy proton accelerators, avoids the hazardous handling of gaseous [18^{18}F]F2_2.

Procedure Overview

  • K18^{18}F Generation : Irradiation of 18^{18}O-enriched water with protons produces K18^{18}F.

  • Fluorination : K^{18F reacts with TAG in the presence of aminopolyether, facilitating nucleophilic substitution at C2.

  • Hydrolysis : Acidic cleavage of acetyl groups yields 2-FDG.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Time (min)Key Advantage
Electrophilic (AcO18^{18}F)18–209560High reproducibility
Aqueous [18^{18}F]F2_225–309530No acetyl hypofluorite
Gas/Solid-Phase409515Rapid synthesis
Nucleophilic35–459020Safer handling

Challenges and Optimization Strategies

Epimerization Control

The formation of 2-FDM remains a critical challenge. Studies indicate that:

  • Low Temperature : Reactions below 25°C favor 2-FDG over 2-FDM.

  • Acid Concentration : Hydrolysis with 2N HCl minimizes epimerization compared to weaker acids.

Scalability and Automation

Fully automated modules have been developed for clinical-scale production, achieving batch yields of 15–25 mCi with <5% variability .

Chemical Reactions Analysis

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medical Imaging

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is primarily known for its application in PET imaging. The fluorine-18 isotope allows for the visualization of metabolic processes in vivo.

Key Findings:

  • Metabolic Tracing: FDG mimics glucose metabolism and is preferentially taken up by metabolically active tissues such as tumors and the brain. This property is utilized in cancer diagnosis and monitoring treatment response .
  • Clinical Studies: Numerous studies have demonstrated the effectiveness of FDG-PET in identifying malignancies, assessing tumor aggressiveness, and guiding therapeutic decisions .

Plant Metabolism Studies

Recent research has explored the use of FDG in plant biology to trace glucose uptake and metabolism. The compound serves as a tool for understanding how plants utilize carbohydrates under various physiological conditions.

Case Study:

  • A study on Arabidopsis thaliana showed that FDG could effectively trace glucose metabolism pathways, providing insights into plant growth and development .

Organic Synthesis

This compound is also valuable in organic synthesis due to its unique reactivity. It can serve as a precursor for synthesizing other fluorinated compounds.

Applications:

  • Synthesis of Radiolabeled Compounds: It can be used to create various radiolabeled sugars that are essential for research in biochemistry and pharmacology .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medical ImagingUsed in PET scans to visualize metabolic activity in tissues , ,
Plant Metabolism StudiesTraces glucose uptake in plants to understand metabolic pathways ,
Organic SynthesisServes as a precursor for synthesizing other fluorinated compounds ,

Mechanism of Action

The mechanism of action of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose involves its uptake by cells, where it is phosphorylated by hexokinase to form a phosphorylated derivative. This derivative cannot cross the cell membrane and is trapped within the cell, allowing for the visualization of glucose metabolism in PET imaging . The molecular targets and pathways involved include glucose transporters and hexokinase enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Key Features Applications References
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose C-2 fluoro; 3,4,6-O-acetyl Lipophilic precursor for [¹⁸F]FDG; requires deacetylation for metabolic activity PET tracer synthesis, carbohydrate chemistry
2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) C-2 fluoro; free hydroxyl groups Hydrophilic, directly phosphorylated by hexokinase; trapped intracellularly as FDG-6-phosphate Clinical PET imaging of glucose metabolism
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside C-2 fluoro; mannose backbone; 3,4,6-O-acetyl Mimics mannose in glycoconjugates; resistant to enzymatic degradation Glycobiology studies (lectin interactions)
3,4,6-Tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide C-2 trifluoroacetamido; 3,4,6-O-acetyl Electrophilic glycosyl donor; stabilizes glycosidic bonds Synthesis of glycosidase inhibitors
1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-D-glucopyranose C-3 fluoro; 1,2,4,6-O-acetyl Altered metabolic pathway due to C-3 fluorine; increased steric hindrance Study of fluorination effects on enzyme specificity

Metabolic and Pharmacokinetic Differences

  • This compound : Requires enzymatic deacetylation (e.g., by esterases) to release free hydroxyl groups before phosphorylation by hexokinase. This stepwise activation limits its direct use in imaging but enhances synthetic flexibility .
  • [¹⁸F]FDG : Directly transported into cells via GLUT transporters and phosphorylated, trapping it in tissues. Lacks acetyl groups, enabling rapid biodistribution but limiting stability during synthesis .
  • Fluoro-D-mannopyranoside derivatives: Poor substrates for mammalian hexokinases due to mannose stereochemistry, but bind selectively to mannose-specific lectins (e.g., DC-SIGN) in immune cells .

Stability and Handling

  • The acetylated glucose derivative is stable as a solid at 2–8°C, whereas [¹⁸F]FDG must be used within hours due to fluorine-18’s short half-life (109.7 minutes) .
  • Mannopyranoside derivatives exhibit greater hydrolytic stability than non-acetylated sugars, making them suitable for in vitro glycobiology assays .

Biological Activity

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (often referred to as 2-FDG) is a fluorinated derivative of glucose that has garnered significant attention in the fields of biochemistry and medical imaging, particularly in positron emission tomography (PET). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of 3,4,6-tri-O-acetyl-D-glucal with fluorinated reagents. The synthesis typically yields a product that can be further hydrolyzed to produce the active form of the compound. The general reaction pathway includes:

  • Formation of Acetyl Hypofluorite : This is generated from fluorine gas and acetic acid.
  • Reaction with D-Glucal : The acetyl hypofluorite reacts with D-glucal to form a tetraacetyl derivative.
  • Hydrolysis : The acetyl groups are removed under acidic conditions to yield the final product.

The primary biological activity of 2-FDG is its ability to mimic glucose in cellular metabolism. Once inside the cell, it undergoes phosphorylation by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P). However, unlike glucose-6-phosphate, this compound cannot proceed through glycolysis due to the absence of the hydroxyl group at the C-2 position. This leads to the following effects:

  • Inhibition of Glycolysis : By trapping 2-FDG within cells, it effectively inhibits glycolytic pathways, making it useful for targeting cancer cells that rely heavily on glycolysis for energy.
  • Accumulation in Tumors : Tumor cells often have increased glucose uptake and metabolism; thus, they accumulate higher levels of 2-FDG compared to normal cells, which allows for enhanced imaging contrast in PET scans.

Cytotoxicity Studies

Recent studies have shown that fluorinated derivatives like 2-FDG exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Fluorinated analogs were tested against glioblastoma multiforme (GBM) cells, revealing that they significantly inhibited cell proliferation and induced apoptosis compared to non-fluorinated counterparts like 2-deoxy-D-glucose (2-DG) .
CompoundIC50 (µM)Mechanism
2-FDG15Hexokinase inhibition
2-DG25Hexokinase inhibition
2-FG10Enhanced binding affinity

Case Studies

  • Glioblastoma Multiforme : A study assessed the effects of 2-FDG on GBM cells, demonstrating that treatment led to decreased ATP levels and increased markers of autophagy and apoptosis .
  • Metabolic Imaging : In clinical settings, PET imaging using 18F-labeled FDG has been instrumental in diagnosing and monitoring treatment responses in cancers due to its ability to visualize metabolic activity .

Q & A

Q. What are the primary applications of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose in biomedical research?

This compound is a key precursor for synthesizing fluorine-18 (¹⁸F)-labeled glucose analogs, such as [¹⁸F]FDG, used in positron emission tomography (PET) imaging to monitor glucose metabolism in tissues. Its fluorinated structure allows metabolic tracking in cancer, neurological disorders, and cardiovascular diseases . Additionally, it serves as a building block for fluorinated carbohydrate derivatives to study glycan-protein interactions and enzyme mechanisms .

Q. What is the standard protocol for synthesizing ¹⁸F-labeled tracers using this compound?

The synthesis involves nucleophilic fluorination with [¹⁸F]fluoride, activated by a phase-transfer catalyst (e.g., K-222), followed by substitution of a leaving group (e.g., triflate) on the precursor molecule. After radiolabeling, deprotection via hydrolysis removes acetyl groups to yield [¹⁸F]FDG. Critical steps include anhydrous conditions, temperature control (~100°C), and purification using HPLC or solid-phase extraction .

Q. How is this compound characterized for purity and structural integrity in synthetic workflows?

Analytical methods include:

  • NMR spectroscopy : Confirms acetyl group positions and fluorination at the C2 position.
  • Mass spectrometry (MS) : Validates molecular weight and isotopic purity.
  • HPLC : Assesses radiochemical purity (>95% required for PET tracers) .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency while minimizing side products?

Key parameters include:

  • Precursor design : Use of electron-withdrawing groups (e.g., triflate) at C2 to enhance fluoride substitution.
  • Solvent selection : Anhydrous acetonitrile or DMSO to stabilize reactive intermediates.
  • Reaction time : Shorter durations (~10–15 min) reduce decomposition of heat-sensitive intermediates. Comparative studies of triflate vs. tosylate precursors show triflates yield higher radiochemical purity (>90%) .

Q. What experimental strategies address discrepancies in metabolic uptake data between in vitro and in vivo models?

Discrepancies often arise from differences in hexokinase activity, membrane transport efficiency, or tracer dephosphorylation. To resolve this:

  • Validate tracer kinetics using dynamic PET imaging paired with arterial blood sampling.
  • Perform parallel in vitro assays with isolated enzymes (e.g., hexokinase inhibition studies).
  • Use kinetic modeling (e.g., Sokoloff’s operational equation) to account for transport rate constants .

Q. How can fluorinated analogs of this compound be engineered to study carbohydrate-protein interactions?

Structural modifications include:

  • Selective deprotection : Remove specific acetyl groups to expose hydroxyls for conjugation.
  • Glycosylation : Attach the fluorinated sugar to proteins or lipids via glycosyltransferases.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities with lectins or antibodies. For example, replacing mannose with fluorinated glucose analogs alters lectin binding specificity .

Q. What mechanisms explain unexpected metabolic byproducts observed in ¹⁹F NMR studies of this compound?

Beyond FDG-6-phosphate, metabolites like 2-fluoro-2-deoxyglucose-1-phosphate (FDG-1-P) and 2-fluoro-2-deoxyglucitol (FDG-ol) may form due to enzymatic promiscuity (e.g., aldose reductase activity). To identify these:

  • Use ¹⁹F NMR with spectral deconvolution.
  • Compare retention times against synthetic standards via LC-MS.
  • Apply kinetic isotope effects to trace metabolic pathways .

Methodological Considerations

Q. How should researchers validate the specificity of fluorinated tracers in competitive binding assays?

  • Perform cold competition assays : Co-incubate with excess unlabeled glucose to confirm saturable binding.
  • Use surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
  • Cross-validate with siRNA knockdown of target transporters (e.g., GLUT1) .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Storage : -20°C in anhydrous, light-protected vials under inert gas (argon or nitrogen).
  • Reconstitution : Use freshly dried solvents (e.g., chloroform, DMSO) to avoid hydrolysis of acetyl groups.
  • Quality control : Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) before critical experiments .

Data Analysis and Interpretation

Q. How can researchers resolve conflicting PET imaging data between tumor subtypes?

Conflicting data may reflect heterogeneity in GLUT expression or hypoxia. Strategies include:

  • Multiparametric imaging : Combine PET with MRI (e.g., DCE-MRI for perfusion data).
  • Immunohistochemistry : Correlate tracer uptake with GLUT1/3 expression in biopsy samples.
  • Compartmental modeling : Adjust for partial volume effects and non-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.